3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-6-10(2)14-13(7-9)21-16(18-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZLWDEYIHUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Coupling Reaction Conditions
| Parameter | Laboratory Scale (mg) | Pilot Scale (kg) |
|---|---|---|
| Solvent | Dichloromethane | Toluene |
| Catalyst | Triethylamine | DMAP |
| Reaction Time (hours) | 12 | 6 |
| Temperature (°C) | 25 | 40 |
| Yield (%) | 75 | 82 |
Data adapted from scaled protocols for analogous benzothiazole derivatives.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed to enhance heat dissipation and reduce reaction times. For example, a microreactor system using toluene as a solvent at 40°C achieves 82% yield in 6 hours, compared to 12 hours in batch processes.
Key Industrial Advancements:
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Automated pH Control: Maintains optimal basicity, reducing byproduct formation.
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In-Line Purification: Integrates liquid-liquid extraction and crystallization units.
Purification and Characterization
Purification Techniques:
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Recrystallization: Ethanol/water (7:3 v/v) removes unreacted starting materials.
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Column Chromatography: Silica gel with hexane/ethyl acetate (gradient 70:30 to 50:50) isolates the product.
Characterization Data:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.43 (m, 4H, benzamide-H), 2.41 (s, 6H, CH₃).
Mechanistic Insights and Side Reactions
The acylation proceeds via a nucleophilic acyl substitution mechanism. Potential side reactions include:
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Over-Acylation: Mitigated by using 1.05 equivalents of acyl chloride.
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Hydrolysis of Acyl Chloride: Prevented by maintaining anhydrous conditions.
Recent Advances in Catalysis
Recent studies highlight the use of immobilized lipases as green catalysts for acylation, achieving 68% yield under mild conditions (30°C, pH 7.5) . This method reduces reliance on traditional bases like TEA.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chlorine atom at the 3-position of the benzamide moiety participates in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions:
Key Observations:
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Ammonolysis: Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to form substituted benzamides .
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Thiolation: Treatment with thiophenol derivatives in the presence of K₂CO₃ yields thioether analogs.
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Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids produces biaryl derivatives under mild conditions (60°C, 12 hr) .
Example Reaction:
Oxidation and Reduction Reactions
The benzothiazole ring and substituents undergo redox transformations:
Oxidation
-
Sulfoxide/Sulfone Formation: Reaction with m-chloroperbenzoic acid (mCPBA) selectively oxidizes the sulfur atom in the benzothiazole ring to sulfoxide (1 eq. mCPBA) or sulfone (2 eq. mCPBA) .
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Methyl Group Oxidation: Strong oxidants like KMnO₄ convert methyl groups to carboxylic acids under acidic conditions .
Reduction
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Benzothiazole Ring Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole to a dihydro derivative, altering electronic properties.
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Nitro Group Reduction: If nitro substituents are present, SnCl₂/HCl reduces them to amino groups .
Acylation and Alkylation of the Benzothiazole Nitrogen
The exocyclic nitrogen in the benzothiazole ring reacts with electrophiles:
Acylation:
-
Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives .
Alkylation: -
Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated products .
Mechanistic Pathway:
Cyclization and Heterocycle Formation
The compound participates in cascade reactions to form polycyclic systems:
Reported Transformations:
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Quinazoline Synthesis: Reacts with aldehydes and ammonium acetate via Knoevenagel-Michael-cyclization sequences to yield fused quinazoline-benzothiazole hybrids .
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Thiadiazole Formation: Condensation with hydrazines forms 1,3,4-thiadiazole derivatives under acidic conditions .
Comparative Reaction Data
The table below summarizes critical reaction parameters and outcomes:
Mechanistic Insights
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SNAr Reactivity: The electron-withdrawing benzothiazole ring activates the chloro group toward nucleophilic displacement, proceeding via a Meisenheimer intermediate .
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Oxidation Selectivity: Steric hindrance from the 4,6-dimethyl groups directs oxidation to the sulfur atom rather than the methyl substituents .
This compound’s modular reactivity makes it a versatile scaffold for synthesizing pharmacologically relevant heterocycles. Experimental optimization of solvent, temperature, and catalyst systems is critical for achieving high regioselectivity and yield.
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives, including 3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, show promising anticancer properties. A study demonstrated that derivatives with similar structural features inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. For instance, it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria in vitro. This suggests potential use as an antibacterial agent.
Ubiquitin Inhibition
Another notable application is in the field of proteomics where compounds similar to this compound have been identified as inhibitors of ubiquitin-proteasome pathways. These pathways are crucial for regulating protein degradation and have implications in cancer therapy .
Pesticide Development
Benzothiazole derivatives are being explored as candidates for new pesticide formulations due to their biological activity against pests. The structural characteristics of this compound may enhance its efficacy as an active ingredient in crop protection products .
Fungicidal Properties
Studies have indicated that this compound can exhibit fungicidal properties against various fungal pathogens affecting crops. Its application could lead to the development of more effective fungicides with reduced environmental impact compared to conventional agents.
Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers used in various applications such as coatings and plastics.
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features:
*Calculated based on molecular formula.
Key Observations:
- Ring Saturation : The tetrahydrobenzothiazole in introduces conformational flexibility, contrasting with the rigid aromatic benzothiazole in the target compound.
Physicochemical and Crystallographic Properties
Notable Findings:
- The target compound’s planar structure facilitates π–π stacking, a feature absent in saturated analogs like .
Research Findings and Data Gaps
Crystallographic Data : The target compound’s crystal structure is well-documented , but thermodynamic data (e.g., melting point, solubility) remain unstudied.
Biological Potential: Analogues with nitro () or dimethoxy () groups exhibit higher molecular weights and retention times , suggesting enhanced bioavailability for pharmacological applications.
Synthetic Challenges : The target compound’s low yield (15% in ) contrasts with the high-throughput methods used for metal complexes .
Biological Activity
3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole derivative class. Its molecular formula is C15H13ClN2OS, with a molecular weight of 316.8 g/mol. The compound features a unique structure that includes a chloro group, two methyl groups, and a benzamide moiety attached to the benzothiazole ring, which is known for its diverse biological activities.
Biological Activities
Benzothiazole derivatives have been extensively studied for their wide range of biological activities, including:
- Antimicrobial Activity : Several studies indicate that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, electron-donor groups at the 6-position of the benzothiazole ring enhance anthelminthic effects .
- Anticancer Properties : Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation. The structural modifications in these compounds can lead to improved efficacy against various cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity through various mechanisms, making them candidates for further research in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chloro and methyl groups plays a crucial role in modulating its interaction with biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-methylbenzothiazol-2-yl)benzamide | Benzothiazole ring with methyl substitution | Anticancer activity |
| 2-amino-N-(4-chlorobenzothiazol-2-yl)acetamide | Amino group on benzothiazole | Antimicrobial properties |
| N-(6-methoxybenzothiazol-2-yl)benzamide | Methoxy substitution on benzothiazole | Neuroprotective effects |
This table highlights how variations in functional groups affect the biological properties of these compounds.
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives similar to this compound inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mode of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzothiazole derivatives against Pseudomonas aeruginosa. The results indicated that modifications at certain positions significantly enhanced their antibacterial potency, with some compounds showing IC50 values lower than 10 µM .
Research Findings
Recent research has focused on expanding the library of benzothiazole derivatives to explore their potential as inhibitors for various biological targets. Notably:
- Histidine Kinase Inhibition : Compounds based on the benzothiazole scaffold have been identified as effective inhibitors of histidine kinases involved in bacterial virulence regulation. This suggests potential applications in developing new antimicrobial agents .
- Toxicity Profiling : Toxicological assessments have shown that certain derivatives exhibit low toxicity in mammalian cells while maintaining high biological activity. This balance is crucial for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via coupling reactions between 3-chlorobenzoyl chloride and 4,6-dimethyl-1,3-benzothiazol-2-amine under basic conditions. Optimization involves:
- Solvent selection : Use pyridine or DMF as a base and solvent to facilitate acylation .
- Temperature control : Room temperature or mild heating (40–60°C) to minimize side reactions .
- Purity assessment : Monitor reaction progress via TLC and purify via column chromatography or recrystallization from methanol .
Q. What spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methyl groups at 4,6-positions of benzothiazole, chloro-substituted benzamide) .
- IR spectroscopy : Identify amide C=O stretch (~1640 cm) and benzothiazole C=N stretch (~1550 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How does the compound's stability under various pH and temperature conditions impact experimental design?
- Methodology :
- Acidic/basic stability : Perform stress testing in HCl/NaOH solutions (0.1–1 M) at 25–60°C. HPLC monitors degradation products; benzothiazole ring cleavage occurs under strong acidic conditions .
- Photostability : Expose to UV light (365 nm) to assess dimerization via [2+2] cycloaddition; use UV-vis spectroscopy for quantification .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets, and how can these be validated experimentally?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PFOR in anaerobic organisms) or receptors. Focus on hydrogen bonding (amide group) and hydrophobic interactions (chlorobenzamide) .
- MD simulations : Validate binding stability over 100-ns trajectories. Cross-check with SPR (surface plasmon resonance) for binding affinity measurements .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on the benzothiazole ring in modulating biological activity?
- Methodology :
- Substituent variation : Synthesize analogs with halogen (F, Br), methoxy, or bulkier groups at the 4,6-positions. Compare IC values in anticancer assays (e.g., MTT on HeLa cells) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., chloro-benzamide for cytotoxicity) .
Q. What strategies are recommended for resolving contradictory data between in vitro and in vivo efficacy studies involving this compound?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation (e.g., LC-MS/MS in rodent plasma). Poor in vivo efficacy may stem from rapid hepatic clearance .
- Tissue distribution studies : Radiolabel the compound () to track accumulation in target organs vs. off-target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
